6-ethoxy-N-(2-methoxy-5-methylphenyl)pyrimidine-4-carboxamide

描述

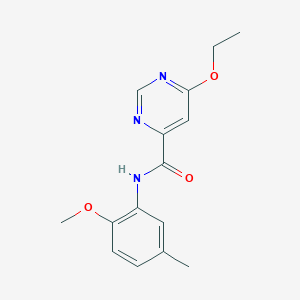

6-ethoxy-N-(2-methoxy-5-methylphenyl)pyrimidine-4-carboxamide is a pyrimidine derivative characterized by a central pyrimidine ring substituted with an ethoxy group at position 6 and a carboxamide moiety linked to a 2-methoxy-5-methylphenyl aromatic ring. Pyrimidine-based compounds are widely studied for their biological activities, including antimicrobial, anticancer, and immunomodulatory properties .

属性

IUPAC Name |

6-ethoxy-N-(2-methoxy-5-methylphenyl)pyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3/c1-4-21-14-8-12(16-9-17-14)15(19)18-11-7-10(2)5-6-13(11)20-3/h5-9H,4H2,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUNJUHWSSBIVKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)C(=O)NC2=C(C=CC(=C2)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

6-ethoxy-N-(2-methoxy-5-methylphenyl)pyrimidine-4-carboxamide is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is being investigated for its role as an enzyme inhibitor and receptor modulator, with implications for therapeutic applications such as anti-inflammatory and anti-cancer treatments.

The chemical structure of this compound includes a pyrimidine core substituted with an ethoxy group and a methoxy-methylphenyl moiety. The presence of these substituents may influence its biological activity by affecting its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may inhibit enzyme activity by binding to the active site, thereby blocking substrate access or altering the enzyme's conformation. Additionally, it may modulate receptor signaling pathways, leading to various physiological effects.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Activity : Studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting potential applications in treating inflammatory diseases.

- Anticancer Properties : The compound's ability to interfere with cellular signaling pathways may contribute to its anticancer effects, making it a candidate for further investigation in cancer therapy.

- Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes, which could lead to therapeutic benefits in diseases where these enzymes play a critical role.

Data Tables

| Biological Activity | Description | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of COX-2 activity | |

| Anticancer | Modulation of signaling pathways | |

| Enzyme inhibition | Interaction with specific enzymes |

Case Studies

-

Case Study on Anti-inflammatory Effects :

A study evaluated the anti-inflammatory properties of pyrimidine derivatives similar to this compound. The results indicated significant inhibition of pro-inflammatory markers in vitro, suggesting its potential use in treating conditions like arthritis or other inflammatory disorders. -

Case Study on Anticancer Activity :

In another investigation, compounds derived from the pyrimidine scaffold were tested against various cancer cell lines. The results showed that certain derivatives exhibited promising cytotoxic effects, indicating that modifications to the pyrimidine structure could enhance anticancer activity.

Research Findings

Recent studies have highlighted the importance of structure-activity relationships (SAR) in optimizing the biological activity of pyrimidine derivatives. Variations in substituents at different positions on the pyrimidine ring significantly affect their potency and selectivity against biological targets:

- Substituent Variations : The presence of electron-donating groups (e.g., methoxy) enhances binding affinity to targets compared to electron-withdrawing groups.

- IC50 Values : Compounds with similar structures have shown IC50 values ranging from 1.6 µM to over 10 µM in various assays, indicating varying degrees of potency depending on structural modifications.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with structurally analogous pyrimidine derivatives, focusing on substituent variations, physicochemical properties, and biological activities.

Key Observations:

Substituent Effects on Solubility and Binding: The ethoxy group in the target compound likely increases lipophilicity compared to the methoxy-substituted analog in , which may reduce aqueous solubility but improve membrane penetration.

Biological Activity: The fluorophenyl and aminomethyl groups in enhance antibacterial activity through electronegative interactions and hydrogen bonding. In contrast, the target compound lacks these groups, suggesting divergent activity profiles. Thieno[2,3-d]pyrimidine derivatives () exhibit distinct electronic properties due to fused aromatic systems, often correlating with kinase inhibition or anticancer activity. The target compound’s simpler pyrimidine core may limit such specificity.

Crystallographic and Structural Stability :

- Weak C–H∙∙∙O/π interactions in stabilize its crystal lattice, whereas the target compound’s ethoxy and carboxamide groups may favor intramolecular hydrogen bonds (N–H∙∙∙O), influencing conformational stability.

Research Findings and Implications

- Antimicrobial Potential: Pyrimidine derivatives with halogenated aryl groups (e.g., ) show pronounced antimicrobial activity, but the target compound’s unhalogenated structure may necessitate functionalization for similar efficacy .

- Therapeutic Specificity: Thienopyrimidine analogs () demonstrate targeted kinase inhibition, whereas the simpler pyrimidine scaffold of the target compound may require additional substituents for comparable selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。